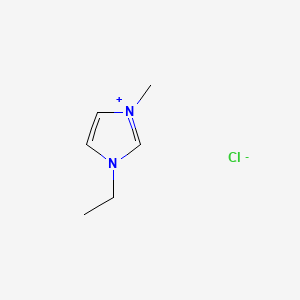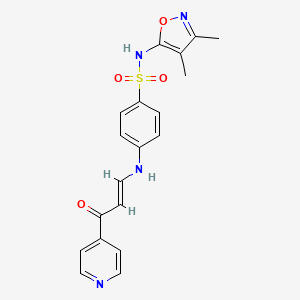
(2-(Methacryloyloxy)ethyl)trimethylammoniumchlorid
Übersicht
Beschreibung
2-(Methacryloyloxy)ethyltrimethylammonium chloride, commonly referred to as METAC, is a cationic monomer used in a variety of applications, such as water treatment, polymer synthesis, and surface modification. It is a quaternary ammonium salt that has both hydrophobic and hydrophilic properties, making it a versatile compound for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Beschichtungen und Farben
METAC wird häufig bei der Herstellung von Beschichtungen und Farben eingesetzt . Es kann die Haltbarkeit und Leistung dieser Produkte verbessern und ihnen einzigartige Eigenschaften wie verbesserte Haftung, Witterungsbeständigkeit und verbesserte Farbbeständigkeit verleihen.
Kunststoff- und Kautschukproduktion
In der Kunststoff- und Kautschukindustrie wird METAC verwendet, um die Eigenschaften der Endprodukte zu verbessern . Es kann die Flexibilität, Zähigkeit und Hitzebeständigkeit dieser Materialien verbessern und sie so für verschiedene Anwendungen besser geeignet machen.
Leder und Kosmetik
METAC wird in der Lederindustrie für Gerb- und Veredelungsprozesse eingesetzt . In Kosmetika wird es als Konditionierungsmittel verwendet und sorgt für eine glatte und weiche Textur der Produkte.
Seifen und Reinigungsmittel
In der Seifenindustrie wird METAC als Tensid verwendet, das dazu beiträgt, die Reinigungskraft der Produkte zu erhöhen . Es wird auch in anderen Reinigungsmitteln wegen seiner antimikrobiellen Eigenschaften verwendet.
Papierindustrie
METAC wird als Papieradditiv verwendet und verbessert die Festigkeit und Bedruckbarkeit des Papiers .
Antibakterielle Hydrogele
METAC wurde beim Bau von Chitosan/Poly(Acrylamid-[2-(Methacryloyloxy)ethyl]trimethylammoniumchlorid)-Doppelnetzwerk-Hydrogelen mit verbesserter antibakterieller Aktivität eingesetzt . Diese Hydrogele haben eine hervorragende antibakterielle Wirksamkeit gegen grampositive und gramnegative Bakterien, die hauptsächlich auf das Vorhandensein von quaternären Ammoniumgruppen in METAC-Polymeren zurückzuführen ist .
Abwasserbehandlung
Die oben genannten Verbundhydrogele mit hervorragenden mechanischen und antibakteriellen Eigenschaften bieten ein vielversprechendes Potenzial für verschiedene Anwendungen, wie z. B. die Abwasserbehandlung .
Synthese organischer Siliziumverbindungen
METAC wird bei der Synthese organischer Siliziumverbindungen eingesetzt . Diese Verbindungen haben eine breite Palette von Anwendungen, unter anderem bei der Herstellung von Dichtstoffen, Klebstoffen und Beschichtungen.
Wirkmechanismus
Target of Action
The primary target of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is the bacterial cell surface . It has been shown to present antimicrobial properties against various types of bacteria, including Candida albicans .
Mode of Action
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, being a cationic polymer, leads to bacterial death through a series of steps :
This mechanism is effective regardless of the types of bacteria .
Biochemical Pathways
The compound disrupts the cytoplasmic membrane of bacteria, leading to bacterial death . This disruption affects the normal functioning of the bacteria, thereby inhibiting their growth and proliferation .
Result of Action
The result of the action of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is the death of bacteria. By disrupting the bacterial membrane, it causes the bacteria to lose their ability to maintain homeostasis and survive . This results in an effective antibacterial action .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. This compound interacts with negatively charged biomolecules such as nucleic acids and proteins. For instance, it can form electrostatic interactions with DNA, facilitating its use in gene delivery systems. Additionally, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can interact with enzymes like DNA polymerase, enhancing their activity in certain conditions .
Cellular Effects
The effects of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride has been shown to enhance cell adhesion and proliferation, making it useful in tissue engineering applications . It can also affect the expression of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride exerts its effects through several mechanisms. It can bind to negatively charged regions on biomolecules, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the context. Additionally, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride vary with different dosages in animal models. At low doses, it can enhance cellular functions such as proliferation and differentiation. At high doses, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant .
Metabolic Pathways
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular processes .
Eigenschaften
IUPAC Name |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXZLALVWBDKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26161-33-1, 33611-56-2 (Parent) | |
| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027586 | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-78-1, 26161-33-1 | |
| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyquaternium 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1222291.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)

![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)




![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)


